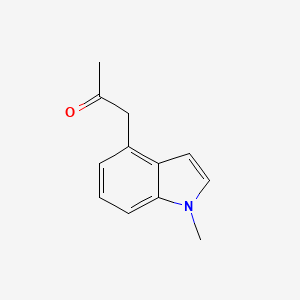
1-(1-methyl-1H-indol-4-yl)propan-2-one
概要
説明
1-(1-methyl-1H-indol-4-yl)propan-2-one is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound features a methyl group attached to the nitrogen atom of the indole ring and an acetone group at the fourth position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
1-(1-methyl-1H-indol-4-yl)propan-2-one can be synthesized through various methods. One common approach involves the alkylation of 1-methylindole with a suitable acetone derivative. For example, the reaction of 1-methylindole with bromoacetone in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(1-methyl-1H-indol-4-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 1-(1-Methyl-1H-indol-4-yl)ethanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
1-(1-methyl-1H-indol-4-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(1-methyl-1H-indol-4-yl)propan-2-one involves its interaction with various molecular targets. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound may act as a ligand for specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
1-Methylindole: Lacks the acetone group, making it less reactive in certain chemical reactions.
1-(1H-Indol-4-yl)acetone: Lacks the methyl group on the nitrogen atom, which can affect its biological activity.
1-(1-Methyl-1H-indol-3-yl)acetone: The acetone group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
1-(1-methyl-1H-indol-4-yl)propan-2-one is unique due to the specific positioning of the methyl and acetone groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
1-(1-methylindol-4-yl)propan-2-one |
InChI |
InChI=1S/C12H13NO/c1-9(14)8-10-4-3-5-12-11(10)6-7-13(12)2/h3-7H,8H2,1-2H3 |
InChIキー |
FQOKGFOPDDRGKF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C2C=CN(C2=CC=C1)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














